molecular formula C14H8F4O3 B581623 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261837-34-6

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B581623
CAS No.: 1261837-34-6
M. Wt: 300.209
InChI Key: IEQHYJGUDCKCOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O3 . It is a derivative of benzoic acid, which is characterized by the presence of a carboxylic acid group (-COOH) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H8F4O3/c15-12-7-9 (13 (19)20)4-5-11 (12)8-2-1-3-10 (6-8)21-14 (16,17)18/h1-7H, (H,19,20) . This indicates the presence of a carboxylic acid group (-COOH), a benzene ring, and fluorine atoms in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of fluorinated compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated compounds in medicinal chemistry. The development of practical methods for synthesizing such compounds emphasizes the role of fluorination in enhancing the properties of pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Degradation

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence and potential toxicity of fluorinated compounds. Understanding the degradation pathways is crucial for assessing environmental risks and developing strategies to mitigate the impact of these substances (Liu & Avendaño, 2013).

Analytical and Environmental Chemistry

Studies on the analysis and environmental fate of fluorinated compounds such as F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances provide insights into the challenges and methodologies for monitoring and understanding the impact of these compounds. This research is critical for environmental risk assessment and the development of regulatory policies (Munoz, Liu, Duy, & Sauvé, 2019).

Biodegradation and Environmental Safety

The biodegradation of fluorinated alkyl substances is a significant area of research, given the environmental persistence of these compounds. Studies focusing on the degradation processes and the identification of degradation products contribute to a better understanding of the environmental fate and potential risks associated with fluorinated chemicals (Frömel & Knepper, 2010).

Novel Applications

Research into novel applications of fluorinated compounds, such as their use in antimalarial drug discovery, underscores the potential of fluorine chemistry in developing new therapeutic agents. The unique properties conferred by fluorination can lead to compounds with enhanced efficacy and pharmacokinetic profiles (Upadhyay, Chaudhary, de Oliveira, Borbás, Kempaiah, & Rathi, 2020).

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is not specified in the search results. The mechanism of action would depend on the specific application or biological context in which this compound is used .

Safety and Hazards

The safety data sheet for a similar compound, Fluoro-3-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQHYJGUDCKCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681369
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261837-34-6
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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